

Use of 6-Methyl-4-nitropicolinic acid in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methyl-4-nitropicolinic acid

Cat. No.: B1589157

[Get Quote](#)

An Application Guide to **6-Methyl-4-nitropicolinic Acid** in Organic Synthesis

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of **6-Methyl-4-nitropicolinic acid** (6M4NPA). It explores the compound's synthesis, key reactions, and applications, with a focus on the underlying chemical principles and practical laboratory protocols.

Introduction: A Multifunctional Heterocyclic Intermediate

6-Methyl-4-nitropicolinic acid, with the CAS Number 30235-16-6, is a highly functionalized pyridine derivative that serves as a valuable building block in modern organic synthesis.^[1] Its structure is characterized by a pyridine ring substituted with three distinct functional groups: a carboxylic acid at the 2-position, a nitro group at the 4-position, and a methyl group at the 6-position.^[1] This unique arrangement of electron-donating (methyl) and electron-withdrawing (nitro, carboxyl) groups imparts a specific electronic and steric profile, making it a versatile precursor for more complex molecules and a subject of interest in mechanistic studies.^{[1][2]}

The pyridine nitrogen and the adjacent carboxylic acid group can act in concert as a bidentate chelating agent, allowing 6M4NPA to form stable complexes with various metal ions.^{[1][2]} This property is crucial for its application in coordination chemistry and catalysis. Furthermore, each

functional group offers a handle for selective chemical transformations, opening pathways to a diverse range of substituted heterocyclic compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of **6-Methyl-4-nitropicolinic acid** is provided below.

Property	Value	Reference
IUPAC Name	6-Methyl-4-nitropyridine-2-carboxylic acid	[1]
CAS Number	30235-16-6	[1]
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[1]
Molecular Weight	182.13 g/mol	[1]
Appearance	Beige to light yellow crystalline solid	[1]
Melting Point	172–175°C	[1]
Boiling Point	378.0 ± 42.0 °C (Predicted)	[3]
Density	1.477 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	2.95 ± 0.10 (Predicted)	[3]
Solubility	Soluble in methanol, DMSO; insoluble in water.	[1] [2]

Essential Safety and Handling

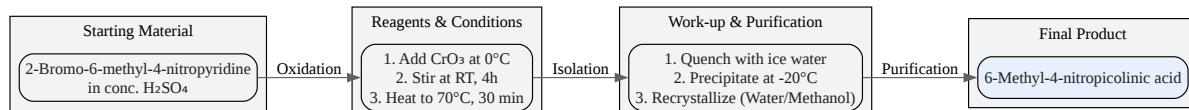
Proper handling of **6-Methyl-4-nitropicolinic acid** is critical to ensure laboratory safety. The compound is an irritant and requires careful management.

- Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, a lab coat, and safety goggles or a face shield to prevent skin and eye contact.[\[1\]](#)[\[4\]](#)

- Ventilation: All handling, weighing, and reactions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][4]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.[1][5]
- First Aid: In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[1][4]

GHS Hazard Information

Hazard Class	Statement
Skin Irritation	H315: Causes skin irritation.[4]
Eye Irritation	H319: Causes serious eye irritation.[4]


Synthesis of 6-Methyl-4-nitropicolinic Acid

The synthesis of 6M4NPA is not trivial and typically involves multi-step procedures starting from simpler pyridine derivatives. One documented method involves the oxidation of a pre-functionalized pyridine ring.

Protocol 1: Oxidation of 2-Bromo-6-methyl-4-nitropyridine

This protocol demonstrates the synthesis of 6M4NPA via the oxidation of a brominated precursor. The rationale behind this approach is that the bromo group at the 2-position can be effectively replaced by a carboxylic acid function through oxidation. Chromium(VI) oxide in concentrated sulfuric acid is a powerful oxidizing agent capable of this transformation.

Causality: The strong acidic medium (H_2SO_4) protonates the pyridine nitrogen, making the ring more resistant to oxidation, while the chromium trioxide selectively targets the carbon-bromine bond, leading to the desired carboxylic acid. Temperature control is crucial; initial cooling prevents runaway reactions, while subsequent heating ensures the reaction goes to completion.[1]

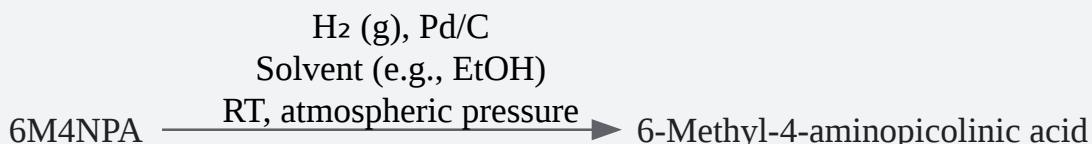
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 6M4NPA via oxidation.

Step-by-Step Methodology:

- Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-bromo-6-methyl-4-nitropyridine (2.07 mmol) in concentrated sulfuric acid.[\[1\]](#)
- Oxidation: While maintaining the temperature at 0°C, slowly add chromium(VI) oxide (CrO₃, 8.28 mmol). Caution: CrO₃ is highly toxic and a strong oxidant.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
- Heating: Heat the reaction mixture to 70°C for 30 minutes to ensure the reaction is complete.[\[1\]](#)
- Precipitation: Cool the mixture back to room temperature and then carefully pour it over a beaker of ice water. The product will begin to crystallize.
- Isolation: Allow the mixture to stand at -20°C overnight to maximize precipitation. Collect the resulting beige crystals by vacuum filtration.
- Purification: Recrystallize the crude product from a mixture of water and methanol to yield pure **6-Methyl-4-nitropicolinic acid**.[\[1\]](#)

Key Applications in Organic Synthesis


The true utility of 6M4NPA lies in the selective transformations of its functional groups, providing access to a wide array of substituted pyridines.

The Nitro Group: A Gateway to Amines

The nitro group is a versatile functional group primarily used as a precursor to an amino group. The resulting 6-methyl-4-aminopicolinic acid is a valuable intermediate for pharmaceuticals and functional materials. Catalytic hydrogenation is the most common and efficient method for this transformation due to its clean reaction profile.[6]

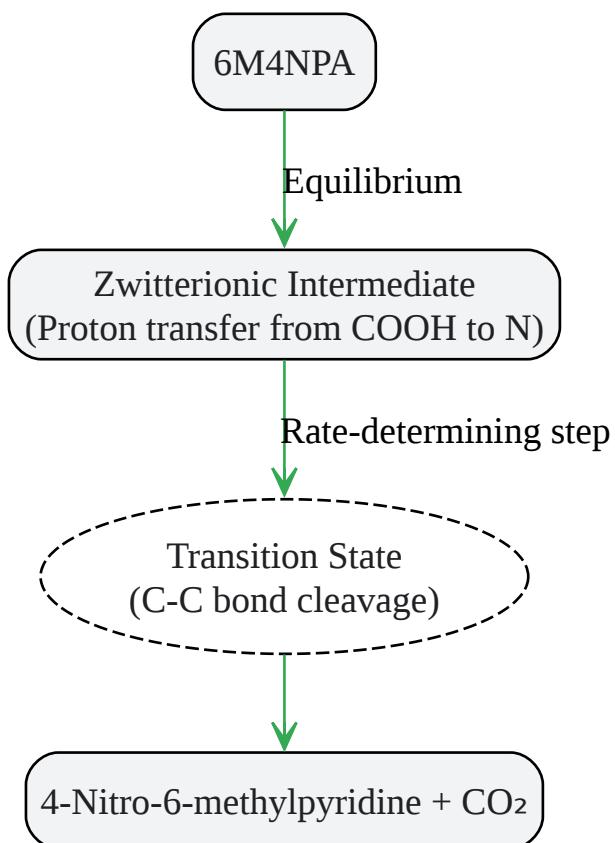
Causality: A heterogeneous catalyst, typically palladium on carbon (Pd/C), adsorbs both the substrate and hydrogen gas onto its surface. This proximity facilitates the transfer of hydrogen atoms to the nitro group, reducing it sequentially to nitroso, hydroxylamino, and finally the amino group, with water as the only byproduct.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Reduction of 6M4NPA to its corresponding amine.

Protocol 2: Catalytic Hydrogenation of 6M4NPA


- Setup: To a solution of **6-Methyl-4-nitropicolinic acid** (1.0 mmol) in a suitable solvent like ethanol or acetic acid in a round-bottom flask, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).[7]
- Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H_2). This can be done using a hydrogen-filled balloon for reactions at atmospheric pressure or in a Parr shaker for higher pressures.
- Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

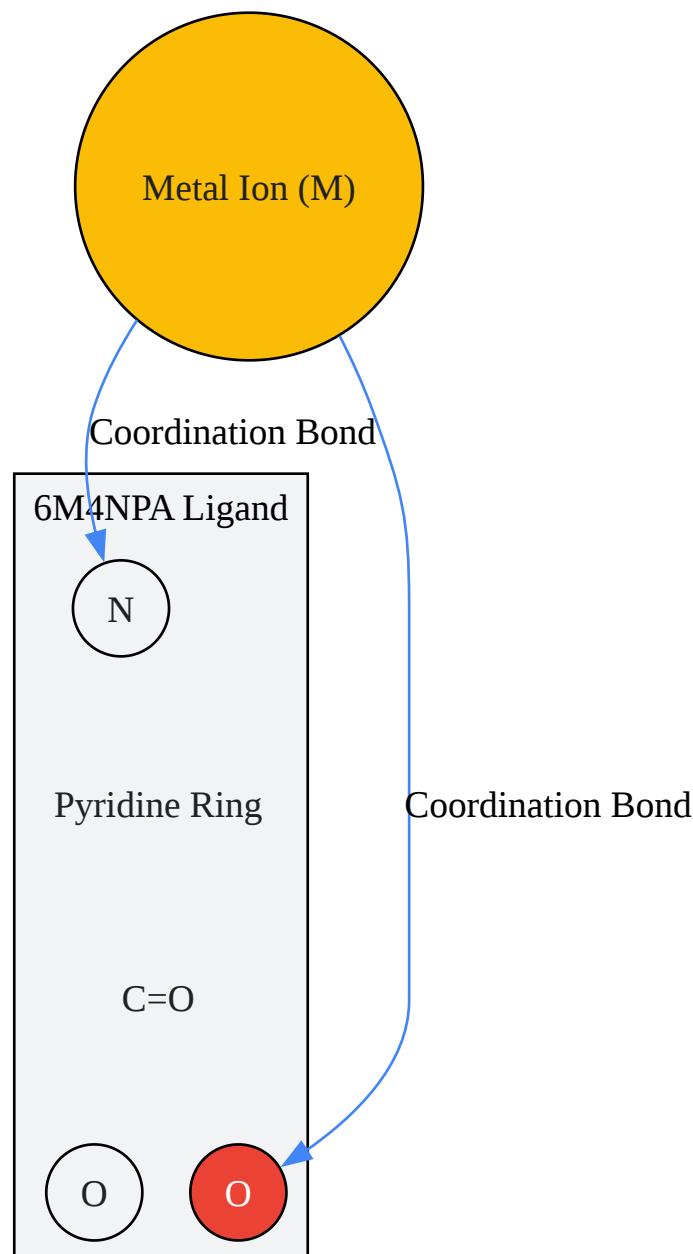
- **Filtration:** Once the reaction is complete (disappearance of starting material), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.
- **Isolation:** Remove the solvent from the filtrate under reduced pressure to yield 6-methyl-4-aminopicolinic acid, which can be further purified by recrystallization if necessary.

The Carboxylic Acid Group: Decarboxylation and Derivatization

The carboxylic acid group is another key reactive site. Its decarboxylation has been a subject of mechanistic studies, where the electronic effects of the methyl and nitro groups on the reaction rate are of significant interest.^[1]

Mechanistic Insight: The decarboxylation of picolinic acids is thought to proceed through a zwitterionic intermediate. The electron-withdrawing nitro group at the 4-position stabilizes the negative charge that develops on the pyridine ring during the transition state, thereby influencing the reaction kinetics.

[Click to download full resolution via product page](#)


Caption: Simplified mechanism of 6M4NPA decarboxylation.

Beyond decarboxylation, the carboxylic acid can be readily converted to esters, amides, or acid chlorides, providing further avenues for constructing complex molecules.

Coordination Chemistry: A Bidentate Ligand

As mentioned, 6M4NPA can act as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and one of the carboxylate oxygens to form a stable five-membered ring.

[2] This has been demonstrated in the synthesis of cobalt complexes.[1] The electronic properties of the ligand, modulated by the electron-donating methyl group and the electron-withdrawing nitro group, directly influence the stability, geometry, and reactivity of the resulting metal complex.[2]

[Click to download full resolution via product page](#)

Caption: Chelation of a metal ion by 6M4NPA.

Analytical Characterization

Confirming the identity and purity of 6M4NPA and its derivatives is essential. A multi-technique approach is recommended.

Analytical Technique	Expected Observations for 6M4NPA	Reference
¹ H NMR	Aromatic protons typically observed in the δ 8.5–9.0 ppm range. A singlet for the methyl group protons.	[1]
¹³ C NMR	Carboxylic acid carbonyl carbon signal around δ 170 ppm. Signals for aromatic carbons and the methyl carbon.	[1]
Mass Spectrometry	Electrospray Ionization (ESI) in negative mode should show the [M-H] ⁻ ion at m/z 181.	[1]
Infrared (IR) Spec.	Characteristic absorption bands for the C=O stretch of the carboxylic acid (~1700–1750 cm^{-1}), and asymmetric/symmetric stretches for the NO ₂ group (1300–1600 cm^{-1}).	[1]
Elemental Analysis	C, H, N, and O content should be within $\pm 0.4\%$ of the theoretical values for C ₇ H ₆ N ₂ O ₄ .	[1]

Conclusion and Future Outlook

6-Methyl-4-nitropicolic acid is more than just a chemical compound; it is a versatile tool for synthetic chemists. Its well-defined reactive sites allow for predictable and selective transformations, making it an ideal starting material for the synthesis of novel heterocyclic structures. Its ability to act as a chelating ligand opens doors for applications in catalysis and materials science. Future research may further exploit its unique electronic properties to

develop new pharmaceuticals, functional materials, and bespoke catalysts for challenging chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methyl-4-nitropicolinic acid | 30235-16-6 | Benchchem [benchchem.com]
- 2. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]
- 3. 30235-16-6 CAS MSDS (6-Methyl-4-nitropyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 4-Nitropicolinic Acid | 13509-19-8 | Benchchem [benchchem.com]
- 7. irl.umsl.edu [irl.umsl.edu]
- To cite this document: BenchChem. [Use of 6-Methyl-4-nitropicolinic acid in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589157#use-of-6-methyl-4-nitropicolinic-acid-in-organic-synthesis\]](https://www.benchchem.com/product/b1589157#use-of-6-methyl-4-nitropicolinic-acid-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com